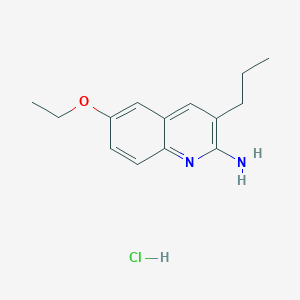
2-Amino-6-ethoxy-3-propylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethoxy-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an ethoxy group and a propyl group attached to a quinoline ring .
Preparation Methods
The synthesis of 2-Amino-6-ethoxy-3-propylquinoline hydrochloride involves several steps. One common method includes the reaction of 2-aminoquinoline with ethyl iodide under basic conditions to introduce the ethoxy group. This is followed by the alkylation of the resulting compound with propyl bromide. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
2-Amino-6-ethoxy-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinolines.
Scientific Research Applications
2-Amino-6-ethoxy-3-propylquinoline hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethoxy-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
2-Amino-6-ethoxy-3-propylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Aminoquinoline: Lacks the ethoxy and propyl groups, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the amino and propyl groups, limiting its biological applications.
3-Propylquinoline:
Properties
CAS No. |
1172755-75-7 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
6-ethoxy-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-3-5-10-8-11-9-12(17-4-2)6-7-13(11)16-14(10)15;/h6-9H,3-5H2,1-2H3,(H2,15,16);1H |
InChI Key |
FDBVZJFFBXJTFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)OCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



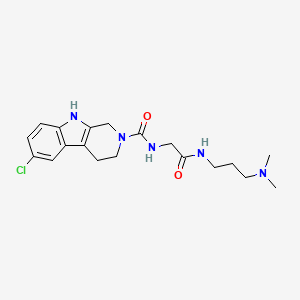
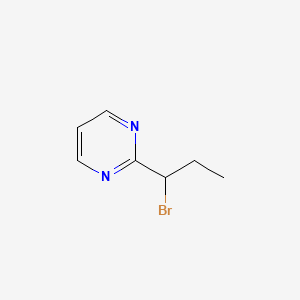
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
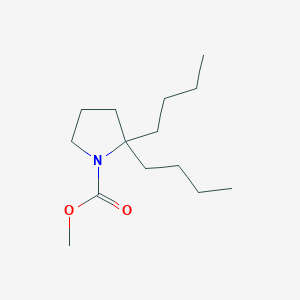
![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)
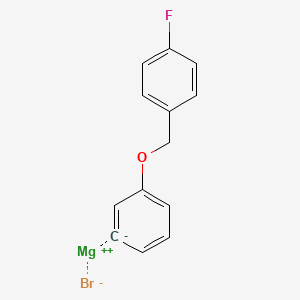
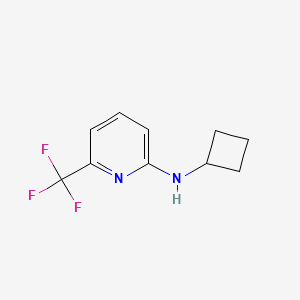


![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)


![Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
